molecular formula C22H20FN3O2 B13707396 4-(3-(4-Fluorobenzyl)ureido)-N-(p-tolyl)benzamide

4-(3-(4-Fluorobenzyl)ureido)-N-(p-tolyl)benzamide

Cat. No.: B13707396
M. Wt: 377.4 g/mol
InChI Key: MIKBIJHZDKBICU-UHFFFAOYSA-N
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Description

4-(3-(4-Fluorobenzyl)ureido)-N-(p-tolyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a 4-fluorobenzyl group and a p-tolyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Fluorobenzyl)ureido)-N-(p-tolyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-Fluorobenzyl Isocyanate: This is achieved by reacting 4-fluorobenzylamine with phosgene or a phosgene substitute under controlled conditions.

    Reaction with p-Toluidine: The 4-fluorobenzyl isocyanate is then reacted with p-toluidine to form the urea derivative.

    Coupling with Benzoyl Chloride: Finally, the urea derivative is coupled with benzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Fluorobenzyl)ureido)-N-(p-tolyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

4-(3-(4-Fluorobenzyl)ureido)-N-(p-tolyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(4-Fluorobenzyl)ureido)-N-(p-tolyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Chlorobenzyl)ureido)-N-(p-tolyl)benzamide
  • 4-(3-(4-Methylbenzyl)ureido)-N-(p-tolyl)benzamide
  • 4-(3-(4-Bromobenzyl)ureido)-N-(p-tolyl)benzamide

Uniqueness

4-(3-(4-Fluorobenzyl)ureido)-N-(p-tolyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C22H20FN3O2

Molecular Weight

377.4 g/mol

IUPAC Name

4-[(4-fluorophenyl)methylcarbamoylamino]-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C22H20FN3O2/c1-15-2-10-19(11-3-15)25-21(27)17-6-12-20(13-7-17)26-22(28)24-14-16-4-8-18(23)9-5-16/h2-13H,14H2,1H3,(H,25,27)(H2,24,26,28)

InChI Key

MIKBIJHZDKBICU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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